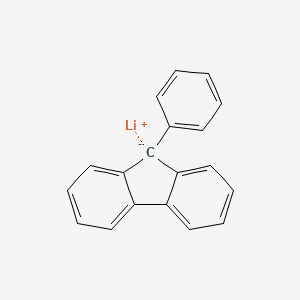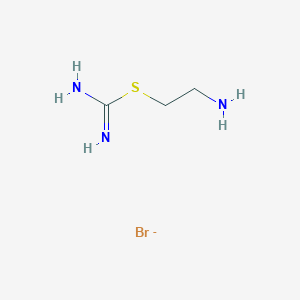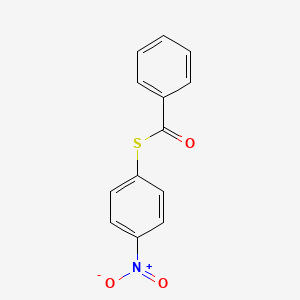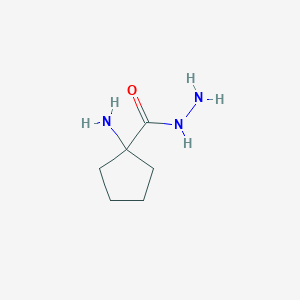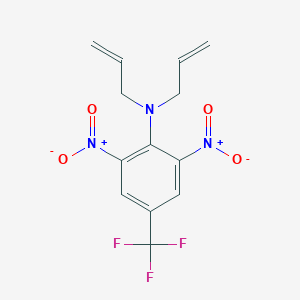
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, prop-2-en-1-yl substituents, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric and sulfuric acids.
Alkylation: Substitution of hydrogen atoms on the nitrogen with prop-2-en-1-yl groups using alkyl halides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
Oxidation: Nitroso derivatives, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, altering their function through binding or inhibition.
Chemical Reactions: The nitro and trifluoromethyl groups can influence the electron density of the aniline ring, affecting its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Lacks the prop-2-en-1-yl and trifluoromethyl groups.
4-Trifluoromethylaniline: Lacks the nitro groups and prop-2-en-1-yl substituents.
N,N-Di(prop-2-en-1-yl)aniline: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5103-93-5 |
|---|---|
Molecular Formula |
C13H12F3N3O4 |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
2,6-dinitro-N,N-bis(prop-2-enyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
GZOXUTHKNRHGST-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


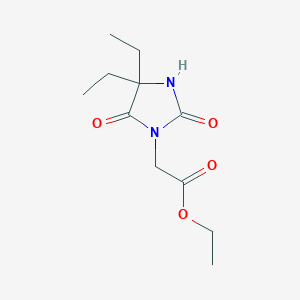
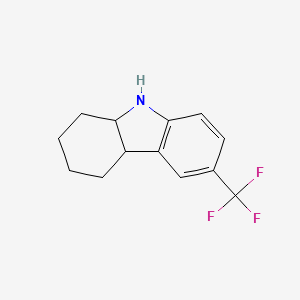
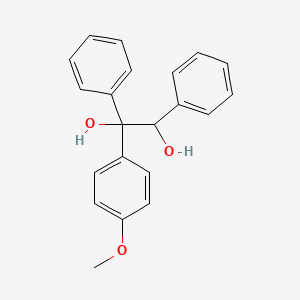



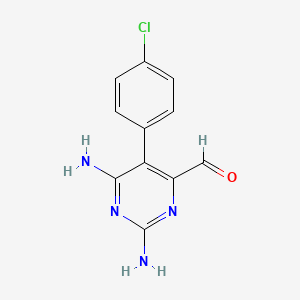

![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
